molecular formula C5H5ClN2OS B7903574 6-chloro-2-methylsulfanyl-1H-pyrimidin-4-one

6-chloro-2-methylsulfanyl-1H-pyrimidin-4-one

Cat. No.: B7903574
M. Wt: 176.62 g/mol
InChI Key: YZLZVOIALLRHEJ-UHFFFAOYSA-N
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Description

6-chloro-2-methylsulfanyl-1H-pyrimidin-4-one is a chemical compound with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a valuable substance in multiple fields.

Preparation Methods

The synthesis of 6-chloro-2-methylsulfanyl-1H-pyrimidin-4-one involves specific synthetic routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions, resulting in the formation of the desired compound along with imidazolium chloride as a byproduct . Industrial production methods may vary, but they typically involve similar reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-chloro-2-methylsulfanyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phosgene and imidazole results in the formation of carbonyldiimidazole .

Scientific Research Applications

6-chloro-2-methylsulfanyl-1H-pyrimidin-4-one has a wide range of applications in scientific research. It is used in chemistry for the synthesis of peptides and other organic compounds. In biology, it is employed in the study of protein interactions and cellular processes. In medicine, it is used in the development of therapeutic agents and diagnostic tools. Additionally, this compound is utilized in various industrial processes, including the production of pharmaceuticals and specialty chemicals .

Mechanism of Action

The mechanism of action of 6-chloro-2-methylsulfanyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes or proteins, thereby affecting cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

6-chloro-2-methylsulfanyl-1H-pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include carbonyldiimidazole, phosgene, and imidazole. Each of these compounds has distinct properties and applications, but this compound stands out due to its specific reactivity and versatility in various chemical reactions .

Properties

IUPAC Name

6-chloro-2-methylsulfanyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2OS/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLZVOIALLRHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)C=C(N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=O)C=C(N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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